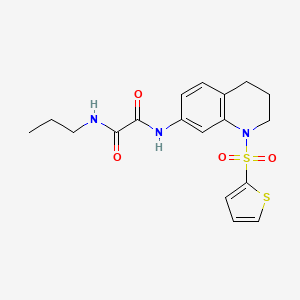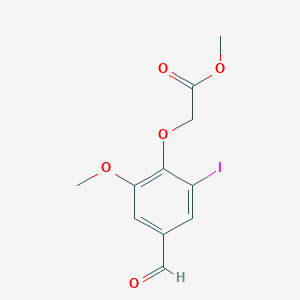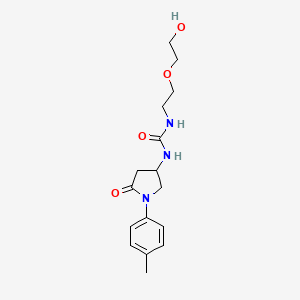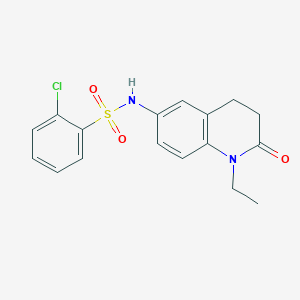![molecular formula C8H8ClN3O B2988167 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 84955-34-0](/img/structure/B2988167.png)
2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 84955-34-0 . It has a molecular weight of 197.62 .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including “this compound”, involves the use of a microwave technique . This robust approach allows for the inclusion of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI Code is 1S/C8H8ClN3O/c1-12-4-3-5-6(12)10-8(9)11-7(5)13-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.62 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis and Structural Analysis
2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as an important intermediate in the synthesis of various pyrimidine derivatives. The compound has been involved in studies focusing on the synthesis of new intermediate compounds of pyrimidine, leveraging raw materials like methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through processes like cyclization and chloridization. Such syntheses aim to achieve high yields and purity, exemplified by a study where a product was obtained with a total yield of about 46% and a purity higher than 99.5% (Liu Guo-ji, 2009).
Antiviral Activity
Research has also explored the antiviral activities of derivatives of this compound. For instance, the synthesis and evaluation of 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have been conducted, revealing slight activity and cytotoxicity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Some compounds were found to be slightly more active against HCMV than acyclovir but were inactive against HSV-1, indicating a potential for selective antiviral applications (N. Saxena et al., 1988).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of pyrimidine derivatives, including those related to this compound, have been a subject of study. Investigations into isostructural compounds have provided insights into the electronic structures and hydrogen bonding patterns that contribute to their properties. Such studies are vital for understanding the molecular basis of the compound's reactivity and potential biological interactions (Jorge Trilleras et al., 2009).
Anticancer and Antimicrobial Activities
Further research has extended into the anticancer and antimicrobial potentials of pyrimidine derivatives. Syntheses of various substituted pyrrolo[2,3‐d]pyrimidines have been carried out to explore their bioactivities. Some of these compounds have shown promising results in anticancer and antimicrobial testing, highlighting the therapeutic potential of this compound derivatives in medical research (M. L. Quijano et al., 1990).
作用機序
特性
IUPAC Name |
2-chloro-4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-4-3-5-6(12)10-8(9)11-7(5)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPZZDFVVIZBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2988086.png)

![(3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B2988090.png)
![2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988091.png)
![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![7-Fluoro-2-methyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2988095.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2988097.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2988102.png)


![2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide](/img/structure/B2988106.png)